molecular formula C13H14N2O3 B12510537 Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate

Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate

Cat. No.: B12510537
M. Wt: 246.26 g/mol
InChI Key: PFJJREYHEKKQLY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and phenyl groups, as well as an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate typically involves the reaction of 3-methyl-1-phenylpyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJJREYHEKKQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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